Methyl 2-amino-4-methylthiazole-5-carboxylate
Description
Chemical Identity and Molecular Structure
This compound, bearing the Chemical Abstracts Service (CAS) registry number 3829-80-9, represents a substituted thiazole derivative with the molecular formula C₆H₈N₂O₂S. The compound's systematic name according to IUPAC nomenclature is methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, reflecting its structural composition of a thiazole ring system substituted with amino and methyl groups, along with a methyl carboxylate moiety. The molecular structure features a five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3, with specific substitution patterns that define its chemical behavior and biological activity.
The structural representation can be expressed through multiple chemical notation systems. The compound's SMILES (Simplified Molecular-Input Line-Entry System) notation is CC1=C(SC(=N1)N)C(=O)OC, which provides a linear representation of its molecular structure. The International Chemical Identifier (InChI) designation is InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8), offering a standardized method for representing the compound's connectivity. The corresponding InChI Key, TYUGYIMCRDPMPJ-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval.
The thiazole ring system exhibits aromatic character due to the delocalization of π-electrons across the five-membered heterocycle. The amino group at position 2 provides nucleophilic character and potential for hydrogen bonding interactions, while the methyl substituent at position 4 contributes to steric effects and influences the compound's overall molecular properties. The carboxylate ester functionality at position 5 serves as both an electron-withdrawing group and a site for potential chemical modifications, making this compound particularly valuable as a synthetic intermediate.
Physicochemical Properties
The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions, providing comprehensive data for its handling and application in research settings. The compound exhibits a molecular weight of 172.20-172.21 g/mol, which places it within the favorable range for drug-like molecules according to Lipinski's Rule of Five.
Table 1: Comprehensive Physicochemical Properties of this compound
The melting point range of 171-174°C indicates good thermal stability under standard laboratory conditions, making the compound suitable for various synthetic applications requiring elevated temperatures. The predicted boiling point of 301.3±22.0°C suggests that the compound can withstand significant thermal stress before decomposition, which is advantageous for reaction conditions involving heating. The predicted density of 1.339±0.06 g/cm³ reflects the compact molecular packing characteristic of substituted thiazole derivatives.
The predicted pKa value of 3.83±0.10 indicates that the compound exhibits weak acidic character, likely attributed to the amino group's protonation equilibrium. This property influences the compound's solubility profile and its behavior in different pH environments, which is crucial for biological applications and synthetic transformations. The compound typically appears as a yellow crystalline solid with high purity levels (97-98%) when obtained from commercial sources.
Storage recommendations specify maintaining the compound in a dark place, sealed in dry conditions at room temperature to preserve its chemical integrity. These storage conditions help prevent degradation pathways that might be initiated by light exposure or moisture absorption. The compound's stability profile makes it suitable for long-term storage when proper handling procedures are followed.
Importance in Organic and Medicinal Chemistry
This compound occupies a significant position in both organic synthesis and medicinal chemistry due to its versatile chemical reactivity and potential biological activities. The compound serves primarily as an intermediate in organic syntheses, where its multiple functional groups provide diverse reaction pathways for the construction of more complex molecular architectures. The presence of the amino group enables participation in condensation reactions, while the carboxylate ester functionality offers opportunities for further functionalization through hydrolysis, transesterification, or reduction reactions.
In medicinal chemistry applications, thiazole derivatives similar to this compound have demonstrated promising biological activities including antimicrobial and anti-inflammatory effects. The thiazole moiety contributes to potential biological activity through its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The compound's structural features suggest possible applications in the development of pharmaceutical agents targeting bacterial infections or inflammatory conditions, although specific biological activities require comprehensive evaluation through dedicated pharmacological studies.
The synthetic utility of this compound extends to its role as a building block for heterocyclic chemistry. Multi-step organic reactions involving this compound can lead to the synthesis of various bioactive compounds with enhanced therapeutic potential. The electron-rich nature of the thiazole ring, combined with the nucleophilic amino group and electrophilic carboxylate functionality, creates a balanced reactivity profile that facilitates selective chemical transformations under controlled conditions.
Commercial availability of the compound with high purity levels (97-98%) from multiple suppliers demonstrates its recognized importance in research applications. Production scales of up to 500 kilograms indicate established manufacturing processes capable of meeting research and potential industrial demands. The compound's classification as a specialty chemical reflects its specialized applications in research and development activities rather than bulk commodity uses.
Properties
IUPAC Name |
methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUGYIMCRDPMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351918 | |
| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3829-80-9 | |
| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagents
The core reaction involves the following steps:
-
Nucleophilic Attack : Thiourea’s sulfur atom attacks the electrophilic α-carbon of methyl 2-chloroacetoacetate, displacing chloride.
-
Cyclization : Intramolecular dehydration forms the thiazole ring, with the amino group originating from thiourea.
-
Esterification : The methyl ester group remains intact throughout the process, requiring no additional protection.
Key Reagents :
Detailed Protocol
Step 1: Solvent and Reagent Preparation
-
Dissolve 30.4 g thiourea and 1.5 g Na₂CO₃ in 200 mL of a 20–25% methyl acetate solution (prepared using methanol as the solvent).
Step 2: Reaction Initiation
-
Heat the mixture to 43–45°C under reflux.
-
Dropwise add 33 g methyl 2-chloroacetoacetate over 20–30 minutes.
Step 3: Thermal Cyclization
Step 4: Work-Up and Isolation
-
Distill off ~80% of the solvent under reduced pressure.
-
Cool the residue to room temperature and filter to remove insoluble byproducts.
-
Adjust the filtrate’s pH to 9–10 using 30% NaOH, then stir for 30 minutes to precipitate the product.
-
Vacuum-dry the filtered solid at 25°C to yield pure methyl 2-amino-4-methylthiazole-5-carboxylate.
Yield : >98% (theoretical), Melting Point : 172–173°C.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
-
Solvent Optimization : Methanol replaces ethanol for faster distillation and lower boiling points.
-
Catalyst-Free Conditions : Eliminates purification challenges associated with residual catalysts.
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 3–4 hours.
Table 1: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Methanol | Methanol |
| Temperature | 64–66°C | 60–70°C |
| Reaction Time | 5 hours | 3.5 hours |
| Yield | 98% | 95–97% |
| Purification | Vacuum drying | Crystallization |
Critical Analysis of Methodological Variations
Solvent Effects
Base Selection
Temperature Optimization
-
Sub-60°C Reactions : Incomplete cyclization observed, with <50% yield.
-
Above 70°C : Increased byproduct formation (e.g., dimerized thiazoles) reduces purity.
Byproduct Management and Purification
Common Byproducts
-
Dimerized Thiazoles : Formed at elevated temperatures; mitigated by strict temperature control.
-
Hydrolyzed Carboxylic Acids : Result from moisture exposure; prevented by anhydrous conditions during storage.
Table 2: Byproduct Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| Dimerized thiazoles | High temperature | Maintain ≤70°C |
| Hydrolyzed acids | Ambient humidity | Use desiccants |
Purification Techniques
-
Recrystallization : From dimethylformamide (DMF)/acetic acid mixtures (purity >99%).
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluent (used for analytical samples).
Comparative Evaluation with Ethyl Ester Synthesis
The ethyl ester analogue (ethyl 2-amino-4-methylthiazole-5-carboxylate) follows an identical pathway but requires longer distillation times due to ethanol’s higher boiling point. Methyl ester synthesis achieves a 5–10% faster cycle time in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-4-methylthiazole-5-carboxylate is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to cross the blood-brain barrier effectively, making it a candidate for developing drugs targeting neurological disorders.
Case Study: Anti-Tubercular Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit promising anti-tubercular properties. For instance, a study found that methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, indicating its potential as a lead compound in anti-tubercular drug development .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals. Its derivatives contribute to the development of herbicides and fungicides that enhance crop protection and productivity.
Case Study: Herbicide Development
The compound's ability to inhibit specific metabolic pathways makes it suitable for creating effective herbicides. Research has shown that thiazole derivatives can act on plant growth regulators, leading to improved efficacy in controlling unwanted vegetation while being less harmful to crops .
Biochemical Research
This compound is employed in biochemical studies focusing on enzyme inhibition and protein interactions. This research is crucial for understanding various metabolic pathways and developing new therapeutic agents.
Case Study: Enzyme Inhibition Studies
A study highlighted the use of thiazole derivatives in inhibiting enzymes involved in bacterial fatty acid synthesis. The compound was part of a series that demonstrated significant inhibition against mtFabH, an enzyme critical for Mycobacterium tuberculosis survival . This finding underscores the compound's potential in designing new antibiotics.
Material Science
The unique properties of this compound extend to material science, where it is used to create specialty polymers and coatings. These materials are essential for developing durable products across various industries.
Case Study: Polymer Development
Research has shown that thiazole compounds can be incorporated into polymer matrices to enhance their chemical resistance and mechanical properties. Such advancements are vital for applications requiring robust materials capable of withstanding harsh environments .
Data Summary Table
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and carboxylate ester groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly sensitive to substituent types and positions. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents/Modifications | Key Properties | Reference |
|---|---|---|---|
| Methyl 2-amino-4-methylthiazole-5-carboxylate | 2-amino, 4-methyl, 5-methyl ester | Anti-tubercular activity; moderate anticancer activity | |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl ester (vs. methyl) | Higher lipophilicity; enhanced bioavailability and antimicrobial activity | |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | Methyl group at position 5 (isomer) | Distinct reactivity due to carboxylate position shift; antimicrobial potential | |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Bromine at position 2 (vs. amino) | Electrophilic reactivity; antileukemic activity | |
| Methyl 2-amino-4-(trifluoromethyl)thiazole | Trifluoromethyl at position 4 | Enhanced electronic effects; improved metabolic stability | |
| Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate | Fluorophenyl at position 4 | Increased lipophilicity and bioactivity compared to non-fluorinated analogues |
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, influencing their pharmacokinetic profiles .
- Reactivity : Halogenated derivatives (e.g., bromine or chlorine at position 2) show enhanced electrophilicity, enabling cross-coupling reactions for further functionalization .
- Stability: Trifluoromethyl groups improve metabolic stability by resisting enzymatic degradation, whereas amino groups may increase susceptibility to oxidation .
Biological Activity
Methyl 2-amino-4-methylthiazole-5-carboxylate (MATC) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data in tables to illustrate its efficacy against different pathogens.
Chemical Structure and Properties
MATC is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. Its structure can be represented as follows:
This compound's unique properties stem from the presence of the amino group at the 2-position and the carboxylate group at the 5-position, which contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that MATC exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study reported that derivatives of MATC showed an impressive minimum inhibitory concentration (MIC) of 0.06 µg/ml (approximately 240 nM) against M. tuberculosis H37Rv, outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .
Table 1: Antimicrobial Efficacy of MATC Derivatives
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 |
| Isoniazid | M. tuberculosis H37Rv | 0.25 |
| Thiolactomycin | M. tuberculosis H37Rv | 13 |
Antiviral Activity
MATC has also been investigated for its antiviral potential, particularly against flaviviruses. In one study, modifications to the thiazole scaffold led to compounds with enhanced antiviral activity against yellow fever virus, with some derivatives exhibiting an EC50 value of approximately 5 µM. The therapeutic index was notably improved when the Michael acceptor was replaced with an amide linkage, reducing cytotoxicity while maintaining antiviral efficacy .
Table 2: Antiviral Efficacy of MATC Derivatives
| Compound | Virus | EC50 (µM) | Toxicity Index |
|---|---|---|---|
| Compound 11 | Yellow Fever Virus | 5 | 37 |
| Parent Compound M02 | Yellow Fever Virus | 51 | - |
| Compound 3 | Yellow Fever Virus | Moderate | - |
The mechanism through which MATC exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and proteins involved in bacterial and viral replication processes. For instance, compounds derived from MATC have been shown to inhibit the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, which is crucial for fatty acid synthesis in mycobacteria . Additionally, structural studies suggest that MATC and its analogs can form hydrogen bonds with key amino acid residues in target proteins, enhancing their binding affinity and efficacy .
Case Studies
- Antitubercular Activity : A series of MATC derivatives were synthesized and evaluated for their activity against M. tuberculosis. The most potent compound demonstrated an MIC significantly lower than that of established treatments, indicating potential for development as a new antitubercular agent .
- Antiviral Research : In a study focused on flavivirus inhibition, researchers synthesized several MATC derivatives that displayed varying degrees of antiviral activity. The modifications aimed at improving metabolic stability resulted in compounds with better therapeutic indices compared to the parent structure .
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-4-methylthiazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and thiourea derivatives can undergo heterocyclization in the presence of reagents like iodine or bromine to form the thiazole core. Subsequent esterification or transesterification steps yield the methyl ester moiety. A related approach involves alkylation of preformed thiazole intermediates, as demonstrated in the synthesis of structurally analogous ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives . Reaction optimization often focuses on solvent choice (e.g., aqueous ethanol for eco-friendly synthesis) and catalyst-free conditions to improve yield and purity .
Q. How is this compound characterized structurally?
Structural elucidation employs a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic signals for the thiazole ring (e.g., C-5 carboxylate at ~160 ppm) and methyl substituents .
- X-ray crystallography : Programs like SHELX and WinGX are used for single-crystal refinement, resolving bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL refines high-resolution data to confirm the planar geometry of the thiazole ring .
- HRMS : Validates molecular ion peaks ([M+H]) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
Critical properties include solubility (often poor in aqueous media, requiring DMSO or ethanol for dissolution), melting point (typically 180–220°C for thiazole derivatives), and stability under varying pH and temperature conditions. These are determined via thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and UV-Vis spectroscopy .
Q. Which analytical techniques are used to assess purity?
High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and thin-layer chromatography (TLC) are standard. Advanced labs may use LC-MS for trace impurity profiling. Karl Fischer titration quantifies residual moisture, critical for hygroscopic batches .
Q. How is the compound stored to ensure stability?
Storage at 0–6°C in amber vials under inert gas (N or Ar) minimizes degradation. Stability studies recommend periodic NMR or HPLC checks to detect hydrolysis of the ester group or oxidation of the amine moiety .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this thiazole derivative?
Structure-activity relationship (SAR) studies reveal that:
- Substituent position : The 4-methyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Amino group functionalization : Converting the 2-amino group to urea or thiourea derivatives (e.g., via reaction with isocyanates) increases antifungal activity against Candida albicans .
- Ester vs. acid forms : Hydrolysis to the carboxylic acid analog reduces activity, suggesting the ester is critical for target binding .
Q. What in vitro models are used to evaluate its pharmacological potential?
- Antimicrobial assays : Broth microdilution (MIC determinations) against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Anticancer screening : MTT assays on cell lines (e.g., HepG2, MCF-7) assess cytotoxicity. Derivatives with electron-withdrawing groups (e.g., nitro) show IC values <10 µM .
- Enzyme inhibition : Kinase or protease inhibition is measured via fluorometric or colorimetric substrates .
Q. How can computational methods predict its target interactions?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations model binding to proteins like E. coli DNA gyrase or human topoisomerase II. QSAR models prioritize substituents with favorable hydrophobic and hydrogen-bonding parameters . Density functional theory (DFT) calculates electrostatic potential maps to rationalize reactivity .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC or MIC values often arise from assay conditions (e.g., serum protein interference). Researchers should:
- Standardize protocols (CLSI guidelines for antimicrobial tests).
- Validate results across multiple cell lines or microbial strains.
- Use orthogonal assays (e.g., live/dead staining vs. ATP-based viability) .
Q. How are crystallographic challenges addressed for thiazole derivatives?
- Twinned crystals : SHELXL’s TWIN command refines data from non-merohedral twinning .
- Disorder modeling : Partial occupancy refinement and restraints (e.g., DELU) stabilize flexible methyl/amino groups .
- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve anomalous scattering for absolute configuration determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
